molecular formula C17H13N3O4S2 B4278618 5'-[(2-methyl-3-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide

5'-[(2-methyl-3-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide

Cat. No.: B4278618
M. Wt: 387.4 g/mol
InChI Key: PSIOQRBFSWZQJF-UHFFFAOYSA-N
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Description

5’-[(2-methyl-3-nitrobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide is a complex organic compound that features a bithiophene core with a nitrobenzoyl amide substituent

Properties

IUPAC Name

2-[(2-methyl-3-nitrobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S2/c1-9-10(4-2-5-12(9)20(23)24)16(22)19-17-14(15(18)21)11(8-26-17)13-6-3-7-25-13/h2-8H,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIOQRBFSWZQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-[(2-methyl-3-nitrobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a bithiophene boronic acid with a halogenated nitrobenzoyl amide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-[(2-methyl-3-nitrobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bithiophene core can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be further functionalized through cross-coupling reactions such as Suzuki–Miyaura or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorinating agents.

    Coupling Reactions: Palladium catalysts with boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the bithiophene core.

Scientific Research Applications

5’-[(2-methyl-3-nitrobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide has several scientific research applications:

    Organic Electronics: The compound’s conjugated system makes it suitable for use in organic semiconductors and photovoltaic cells.

    Medicinal Chemistry:

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 5’-[(2-methyl-3-nitrobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide exerts its effects depends on its application. In organic electronics, its conjugated system facilitates charge transport. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-[(2-methyl-3-nitrobenzoyl)amino]-2,3’-bithiophene-4’-carboxamide is unique due to its bithiophene core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and advanced materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-[(2-methyl-3-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide
Reactant of Route 2
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5'-[(2-methyl-3-nitrobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide

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